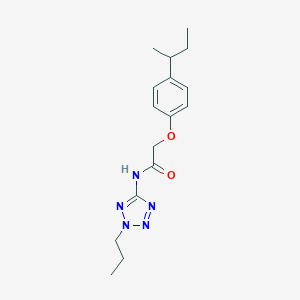
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide, also known as APETALA2 (AP2), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of tetrazole-based compounds and has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of AP2 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AP2 has been shown to inhibit the activity of certain enzymes and receptors, as well as activate others. This modulation of signaling pathways ultimately leads to the biological effects observed in scientific research.
Biochemical and Physiological Effects:
AP2 has been shown to have a wide range of biochemical and physiological effects in scientific research. These effects include inhibition of cell growth, induction of cell death, modulation of neurotransmitter activity, improvement of cognitive function, modulation of the immune response, and reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AP2 in scientific research is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using AP2 is its potential toxicity. Careful consideration must be given to the dosage and administration of AP2 in lab experiments to ensure that it does not cause harm to the subjects.
Direcciones Futuras
There are many potential future directions for research involving AP2. Some of these directions include further investigation into the mechanism of action of AP2, exploration of its potential applications in other research areas, and development of more potent and selective analogs of AP2. Additionally, research into the potential therapeutic applications of AP2 in human diseases such as cancer, Alzheimer's disease, and autoimmune disorders is an area of great interest.
Métodos De Síntesis
The synthesis of AP2 involves the reaction of 4-sec-butylphenol with propargyl bromide to form 4-sec-butylphenylpropargyl ether. This ether is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with 2-bromoacetyl chloride to form AP2.
Aplicaciones Científicas De Investigación
AP2 has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, AP2 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, lung, and colon cancer. In neuroscience, AP2 has been shown to modulate the activity of neurotransmitters and improve cognitive function in animal models. In immunology, AP2 has been shown to modulate the immune response and reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C16H23N5O2 |
|---|---|
Peso molecular |
317.39 g/mol |
Nombre IUPAC |
2-(4-butan-2-ylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C16H23N5O2/c1-4-10-21-19-16(18-20-21)17-15(22)11-23-14-8-6-13(7-9-14)12(3)5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,19,22) |
Clave InChI |
HDRDBOJENWTGCY-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
SMILES canónico |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251410.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide](/img/structure/B251411.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B251414.png)
![N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B251416.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B251418.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B251419.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B251423.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B251425.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251433.png)